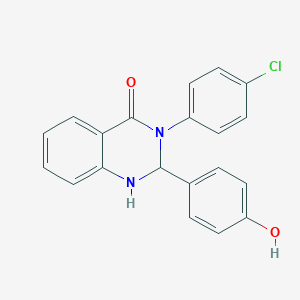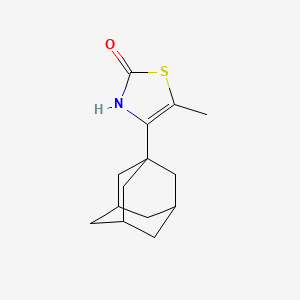
4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one, also known as amantadine, is a synthetic antiviral drug that was first developed in the 1960s. It is commonly used to treat Parkinson's disease, as well as to prevent and treat influenza A virus infections. Amantadine is a unique compound that has been the subject of extensive scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one is complex and not fully understood. It is known to block the ion channel activity of the viral M2 protein, which is essential for viral replication. In Parkinson's disease, 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one is thought to increase dopamine release and reduce glutamate activity in the brain, leading to improved motor function and reduced dyskinesias. In multiple sclerosis, 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one is thought to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
Amantadine has a variety of biochemical and physiological effects, depending on the disease being treated. In Parkinson's disease, 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one increases dopamine release and reduces glutamate activity in the brain, leading to improved motor function and reduced dyskinesias. In multiple sclerosis, 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one modulates the immune system and reduces inflammation, leading to reduced fatigue and improved cognitive function. In influenza A virus infections, 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one inhibits viral replication and reduces the severity and duration of symptoms.
实验室实验的优点和局限性
Amantadine has several advantages for lab experiments, including its well-established synthesis method, its ability to target specific ion channels and receptors, and its potential therapeutic applications in a variety of diseases. However, there are also limitations to using 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one in lab experiments, including its potential toxicity and side effects, its limited effectiveness in certain diseases, and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one, including its potential use in other diseases, such as Alzheimer's disease and HIV/AIDS, its combination with other drugs for improved therapeutic efficacy, and its development as a prophylactic agent for influenza A virus infections. Additionally, further research is needed to fully understand its mechanism of action and to develop new synthesis methods that are more efficient and cost-effective.
合成方法
Amantadine is synthesized through a multi-step process that involves the reaction of 1-adamantanamine with methyl isothiocyanate, followed by cyclization with phosphorus pentoxide. The resulting product is then purified through a series of chromatographic steps to yield pure 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one. This synthesis method has been well-established and is commonly used in both academic and industrial settings.
科学研究应用
Amantadine has been extensively studied for its potential therapeutic applications in a variety of diseases, including Parkinson's disease, multiple sclerosis, and influenza A virus infections. In Parkinson's disease, 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one has been shown to improve motor function and reduce dyskinesias. In multiple sclerosis, 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one has been shown to reduce fatigue and improve cognitive function. In influenza A virus infections, 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one has been shown to inhibit viral replication and reduce the severity and duration of symptoms.
属性
IUPAC Name |
4-(1-adamantyl)-5-methyl-3H-1,3-thiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-8-12(15-13(16)17-8)14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11H,2-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXZTUPVYOPFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)S1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-adamantyl)-5-methyl-3H-1,3-thiazol-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

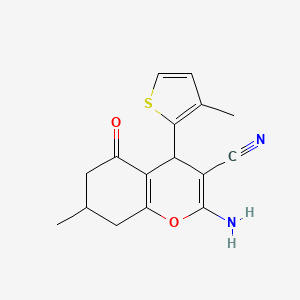
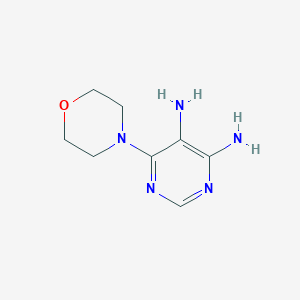
![ethyl 3-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4989787.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(1H-indol-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4989797.png)
![N-cycloheptyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4989799.png)
![1-(5-bromo-2-thienyl)-2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B4989814.png)
![(3S*,4S*)-3-hydroxy-N-(2-methylphenyl)-4-[methyl(2-pyrazinylmethyl)amino]-1-pyrrolidinecarboxamide](/img/structure/B4989820.png)

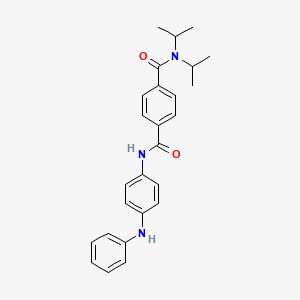
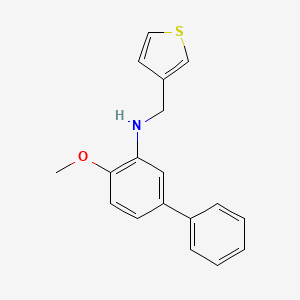
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylcyclopropanecarboxamide](/img/structure/B4989849.png)


